molecular formula C17H10O4 B2427386 4-(1-Benzofuran-2-yl)-6-hydroxychromen-2-one CAS No. 898430-01-8

4-(1-Benzofuran-2-yl)-6-hydroxychromen-2-one

Cat. No.: B2427386
CAS No.: 898430-01-8
M. Wt: 278.263
InChI Key: ZSADBVXZEDCHBR-UHFFFAOYSA-N
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Description

4-(1-Benzofuran-2-yl)-6-hydroxychromen-2-one is a synthetic chemical compound designed for research and development purposes. This molecule features a benzofuran moiety linked to a 6-hydroxy-chromen-2-one (6-hydroxycoumarin) scaffold, forming a hybrid structure of significant interest in medicinal chemistry and materials science . The benzofuran core is a privileged structure in drug discovery, serving as a key scaffold in numerous pharmacologically active compounds . The chromen-2-one (coumarin) unit is similarly prominent, with derivatives exhibiting a wide spectrum of biological activities. The incorporation of a hydroxy group at the 6-position enhances the molecule's potential for hydrogen bonding, which can influence its solubility, binding affinity, and overall physicochemical properties. This compound is provided as a research tool for use in laboratory studies. Researchers can utilize it as a building block for the synthesis of more complex molecules, as a standard in analytical method development, or as a lead compound in the investigation of structure-activity relationships (SAR). It is strictly for use in a controlled laboratory environment by qualified personnel. WARNING: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming the compound's identity and purity and for the safe handling and disposal of this material in compliance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

4-(1-benzofuran-2-yl)-6-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O4/c18-11-5-6-15-12(8-11)13(9-17(19)21-15)16-7-10-3-1-2-4-14(10)20-16/h1-9,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSADBVXZEDCHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=O)OC4=C3C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(1-Benzofuran-2-yl)-6-hydroxychromen-2-one typically involves several steps, including the formation of the benzofuran ring and the subsequent attachment of the chromen-2-one moiety. Industrial production methods may utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness .

Chemical Reactions Analysis

Functionalization of the 6-Hydroxyl Group

The hydroxyl group at position 6 can undergo typical phenolic reactions:

  • Esterification : Reacting with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., pyridine) yields 6-acetoxy derivatives. This modification improves lipophilicity, often enhancing bioavailability .

  • Etherification : Treatment with alkyl halides (e.g., methyl iodide) under alkaline conditions produces 6-alkoxy analogs. For example, methylation with dimethyl sulfate forms 6-methoxy derivatives, as observed in related chromenones .

  • Sulfation : Reaction with sulfur trioxide-triethylamine complexes generates sulfated derivatives, potentially useful for modulating solubility or biological activity .

Example Reaction:

6 Hydroxy+CH3IK2CO36 Methoxy derivative 2 7 \text{6 Hydroxy}+\text{CH}_3\text{I}\xrightarrow{\text{K}_2\text{CO}_3}\text{6 Methoxy derivative}\quad \text{ 2 7 }

Electrophilic Aromatic Substitution on the Benzofuran Ring

The benzofuran moiety is susceptible to electrophilic substitution due to its electron-rich aromatic system:

  • Nitration : Nitric acid in sulfuric acid introduces nitro groups preferentially at the C5 position of the benzofuran ring, guided by resonance stabilization .

  • Halogenation : Bromination (using Br₂/FeBr₃) or chlorination (Cl₂/AlCl₃) occurs at C5 or C7 , depending on reaction conditions .

  • Sulfonation : Fuming sulfuric acid installs sulfonic acid groups, enhancing water solubility .

Regioselectivity Example:

Benzofuran+HNO3/H2SO45 Nitrobenzofuran derivative 1 \text{Benzofuran}+\text{HNO}_3/\text{H}_2\text{SO}_4\rightarrow \text{5 Nitrobenzofuran derivative}\quad \text{ 1 }

Coumarin Core Reactivity

The α,β-unsaturated lactone in the coumarin core participates in:

  • Nucleophilic Additions : Amines (e.g., piperidine) attack the carbonyl group, forming enamine intermediates. This is observed in chromenone derivatives .

  • Ring-Opening Reactions : Strong bases (e.g., NaOH) hydrolyze the lactone to a carboxylate, which can reform under acidic conditions .

  • Photochemical Cyclization : UV irradiation induces [2+2] cycloaddition or dimerization, as seen in structurally similar chromen-4-ones .

Photoreaction Example:

CoumarinhνDimerized product 8 \text{Coumarin}\xrightarrow{h\nu}\text{Dimerized product}\quad \text{ 8 }

Metal-Catalyzed Cross-Coupling Reactions

Introducing halogens (via electrophilic substitution) enables cross-coupling:

  • Suzuki-Miyaura Coupling : A brominated benzofuran reacts with arylboronic acids using Pd(PPh₃)₄ to form biaryl systems .

  • Heck Reaction : Alkenes couple with halogenated derivatives in the presence of palladium catalysts .

Catalytic Pathway:

Br substituted derivative+PhB OH 2PdBiaryl product 1 5 \text{Br substituted derivative}+\text{PhB OH }_2\xrightarrow{\text{Pd}}\text{Biaryl product}\quad \text{ 1 5 }

Oxidation and Reduction

  • Oxidation : The hydroxyl group can oxidize to a quinone under strong oxidants (e.g., KMnO₄), though this is less common in coumarins .

  • Reduction : Sodium borohydride reduces the α,β-unsaturated lactone to a dihydrocoumarin, altering biological activity .

Complexation with Metal Ions

The hydroxyl and carbonyl groups act as chelating sites for metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes. This property is leveraged in catalytic applications and fluorescence studies .

Scientific Research Applications

Medicinal Chemistry

4-(1-Benzofuran-2-yl)-6-hydroxychromen-2-one exhibits significant biological activities that make it a candidate for drug development. Key areas of interest include:

  • Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, its derivatives have demonstrated cytotoxic effects against breast cancer cells, suggesting potential as an anticancer agent .
  • Antimicrobial Properties : The compound has been investigated for its antibacterial and antifungal activities. Research indicates that it can effectively inhibit the growth of pathogenic microorganisms, making it a promising candidate for developing new antibiotics.
  • Antioxidant Effects : The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases .

Biological Research

The compound's interactions with biological systems have been extensively studied:

  • Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in cancer progression and microbial metabolism. For example, inhibition of Src kinase has been noted, which plays a critical role in cell signaling pathways associated with cancer.
  • Cellular Mechanisms : Research indicates that 4-(1-Benzofuran-2-yl)-6-hydroxychromen-2-one can induce apoptosis in cancer cells through various molecular mechanisms, including the activation of caspases and modulation of apoptotic pathways .

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis:

  • Building Block for Complex Molecules : It is utilized as a precursor in synthesizing more complex organic compounds, particularly those that require specific functional groups or structural motifs found in natural products .
  • Reagent in Organic Reactions : Its reactivity allows it to participate in various chemical reactions such as oxidation and substitution, facilitating the synthesis of new derivatives with enhanced biological properties.

Case Study 1: Anticancer Activity Evaluation

A study conducted on the anticancer effects of 4-(1-Benzofuran-2-yl)-6-hydroxychromen-2-one involved testing its efficacy against human breast cancer cell lines. The findings revealed:

ParameterObservation
Concentration10 µM - 50 µM
Cell Viability ReductionUp to 70% at 50 µM
MechanismInduction of apoptosis

This study highlights the compound's potential as a lead structure for developing new anticancer therapies.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, the compound was tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli30 µg/mL
Candida albicans20 µg/mL

The results indicate strong inhibitory effects, supporting further exploration for therapeutic applications in treating infections.

Mechanism of Action

The mechanism of action of 4-(1-Benzofuran-2-yl)-6-hydroxychromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its anticancer activity is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

4-(1-Benzofuran-2-yl)-6-hydroxychromen-2-one can be compared with other benzofuran derivatives, such as:

    Psoralen: Used in the treatment of skin diseases like psoriasis.

    8-Methoxypsoralen: Known for its use in photochemotherapy.

    Angelicin: Exhibits anticancer properties.

What sets 4-(1-Benzofuran-2-yl)-6-hydroxychromen-2-one apart is its unique combination of the benzofuran and chromen-2-one moieties, which contribute to its diverse biological activities and potential therapeutic applications.

Biological Activity

4-(1-Benzofuran-2-yl)-6-hydroxychromen-2-one, a derivative of benzofuran and chromenone, has garnered significant attention in pharmacological research due to its diverse biological activities. This compound integrates the structural features of benzofuran, which is known for its wide array of biological properties, including anti-tumor, antibacterial, anti-inflammatory, and antioxidant effects. This article explores the biological activity of this compound through various studies and research findings.

The biological activity of 4-(1-Benzofuran-2-yl)-6-hydroxychromen-2-one is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, such as Src kinase, which plays a crucial role in cancer cell proliferation and survival.
  • Cell Cycle Regulation : Studies indicate that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis. For example, it was observed that treatment with similar benzofuran derivatives resulted in significant cell cycle arrest at the G1/S phase .
  • Antioxidant Activity : The presence of hydroxyl groups in its structure enhances its ability to scavenge free radicals, thereby exhibiting antioxidant properties .

Antitumor Activity

Research has demonstrated that 4-(1-Benzofuran-2-yl)-6-hydroxychromen-2-one exhibits potent anticancer properties. In vitro studies have shown that:

  • IC50 Values : Compounds similar to 4-(1-Benzofuran-2-yl)-6-hydroxychromen-2-one have displayed IC50 values as low as 12 μM against various cancer cell lines, including ovarian and lung cancer cells .
  • Inhibition Rates : Specific studies reported inhibition rates exceeding 80% against non-small cell lung cancer and colon cancer cells when treated with related benzofuran derivatives .

Antibacterial and Antifungal Activity

Benzofuran derivatives have shown promising results against a range of bacterial and fungal pathogens:

PathogenActivityReference
Staphylococcus aureusModerate
Escherichia coliModerate
Candida albicansSignificant

These compounds often exhibit lower toxicity towards mammalian cells while maintaining efficacy against pathogens.

Anti-inflammatory Effects

Studies have indicated that benzofuran derivatives can modulate inflammatory pathways, leading to reduced production of pro-inflammatory cytokines. This property is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Study on Antitumor Activity

A recent study evaluated the anticancer effects of a series of benzofuran derivatives, including 4-(1-Benzofuran-2-yl)-6-hydroxychromen-2-one, against several cancer cell lines. The findings revealed:

  • Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and HEPG2 (liver) cells.
  • Results : The most active compounds exhibited IC50 values ranging from 7.94 µM to 12.61 µM, indicating strong potential for further development as anticancer agents .

Mechanistic Insights

Another study focused on the molecular mechanisms underlying the anticancer activity of benzofuran derivatives. It was found that these compounds could induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in cell survival .

Q & A

Basic: What are the key considerations for synthesizing 4-(1-Benzofuran-2-yl)-6-hydroxychromen-2-one with high purity?

Methodological Answer:

  • Reagent Selection : Use coupling reactions (e.g., Suzuki-Miyaura) to introduce the benzofuran moiety, ensuring stoichiometric control to minimize byproducts .
  • Protection-Deprotection Strategies : Protect the hydroxyl group during synthesis (e.g., using tert-butyldimethylsilyl chloride) to prevent undesired side reactions .
  • Purification : Employ column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol for optimal purity (>95%) .

Basic: How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Confirm benzofuran integration (2H for the fused ring) and hydroxyl proton (δ ~10-12 ppm, broad singlet) .
    • ¹³C NMR : Identify carbonyl carbons (δ ~160-180 ppm) and aromatic carbons (δ ~110-150 ppm) .
  • Mass Spectrometry : Use ESI-MS to observe the molecular ion peak [M+H]⁺ and fragmentation patterns matching the benzofuran-chromenone scaffold .

Advanced: How do crystallographic studies resolve ambiguities in the compound’s molecular conformation?

Methodological Answer:

  • Single-Crystal X-ray Diffraction :
    • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
    • Refinement : Apply SHELXL (via Olex2 interface) for anisotropic displacement parameters and hydrogen-bonding network analysis .
    • Key Metrics : Validate with R-factor < 0.05 and data-to-parameter ratio > 10 to ensure model reliability .

Advanced: What experimental design principles address discrepancies in reported biological activity data?

Methodological Answer:

  • Bioassay Standardization :
    • Use positive controls (e.g., doxorubicin for cytotoxicity assays) and normalize data to cell viability baselines .
    • Replicate assays in triplicate across independent experiments to assess inter-lab variability.
  • Data Interpretation :
    • Account for solvent effects (e.g., DMSO toxicity thresholds <0.1%) and pH-dependent solubility .
    • Cross-validate using orthogonal assays (e.g., fluorescence-based vs. colorimetric ATP detection) .

Advanced: How can computational modeling predict structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina with crystal structure PDB files (if available) to map ligand-receptor interactions (e.g., kinase inhibition) .
    • Prioritize binding poses with ΔG < -7 kcal/mol and hydrogen bonds to catalytic residues.
  • QSAR Analysis :
    • Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate with bioactivity data .

Basic: What are the stability challenges for this compound under physiological conditions?

Methodological Answer:

  • Degradation Pathways : Monitor hydrolysis of the chromenone lactone ring at pH > 7.0 using HPLC .
  • Storage Recommendations : Store at -20°C in anhydrous DMSO or ethanol to prevent oxidation .

Advanced: How does the compound’s fluorescence profile impact its utility in cellular imaging?

Methodological Answer:

  • Spectroscopic Characterization :
    • Measure excitation/emission maxima (e.g., λex = 350 nm, λem = 450 nm) and quantum yield (Φ) relative to fluorescein .
  • Cellular Uptake : Use confocal microscopy with organelle-specific dyes (e.g., MitoTracker) to localize intracellular accumulation .

Advanced: What strategies mitigate synthetic challenges in scaling up benzofuran-chromenone coupling?

Methodological Answer:

  • Catalyst Optimization : Replace Pd(PPh₃)₄ with air-stable Pd(OAc)₂/XPhos systems to improve reaction reproducibility .
  • Continuous Flow Chemistry : Implement microreactors for exothermic steps (e.g., cyclization) to enhance yield and safety .

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